2,6-Dibromoaniline

Description

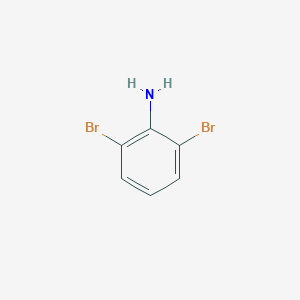

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRRDAWDNHRRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209643 | |

| Record name | 2,6-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dibromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-30-0 | |

| Record name | 2,6-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromoaniline: Properties, Synthesis, and Applications

CAS Number: 608-30-0

This technical guide provides a comprehensive overview of 2,6-dibromoaniline, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and significant applications.

Core Properties

This compound is a halogenated aniline (B41778) that appears as a colorless to pale yellow or gray crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 608-30-0 | [2][3][4] |

| Molecular Formula | C₆H₅Br₂N | [2][3] |

| Molecular Weight | 250.92 g/mol | [2][3][4] |

| Appearance | White to pale yellow or gray crystalline powder/needles | [1] |

| Melting Point | 80-82 °C | [1][5][6][7] |

| Boiling Point | 262-264 °C | [1][5][7] |

| Density | 2.0 ± 0.1 g/cm³ | [6] |

| Solubility | Insoluble in water. Soluble in chloroform, methanol, benzene, ether, and ethanol. | [1][8] |

| pKa | 0.48 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Key spectroscopic identifiers for this compound are provided below. This data is crucial for the qualitative and quantitative analysis of the compound.

| Spectroscopic Data | Identifiers | Reference(s) |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | [9] |

| Mass Spectrum (MS) | Spectrum available | [10] |

| Infrared (IR) Spectrum | Spectrum available | [11] |

| SMILES | Nc1c(Br)cccc1Br | [2][12] |

| InChI Key | XIRRDAWDNHRRLB-UHFFFAOYSA-N | [3][7] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of sulfanilic acid followed by desulfonation, or the bromination of sulfanilamide (B372717) followed by desulfonamidation. A detailed experimental protocol for the synthesis from 3,5-dibromosulfanilamide is provided below, adapted from a procedure published in Organic Syntheses.[2]

Experimental Protocol: Synthesis from 3,5-Dibromosulfanilamide

This procedure details the hydrolysis of 3,5-dibromosulfanilamide to yield this compound.

Materials:

-

Crude 3,5-dibromosulfanilamide (50 g)

-

70% Sulfuric acid (250 ml)

-

Oil bath

-

2-L flask with a two-holed stopper

-

Condenser

-

Steam inlet tube

Procedure:

-

Combine 50 g of crude 3,5-dibromosulfanilamide and 250 ml of 70% sulfuric acid in a 2-L flask.

-

Heat the mixture in an oil bath to a temperature of 175-180 °C.

-

Introduce steam rapidly through the mixture. Continue the hydrolysis with steam distillation for 2 hours. Small amounts of this compound will begin to distill over.

-

After 2 hours, allow the oil bath to cool to 105-110 °C.

-

At this temperature, the bulk of the this compound product is steam-distilled.

-

The resulting product is a slightly colored solid with a melting point of 84-86 °C. The expected yield is 25-30 g (66-79% based on the starting material).

-

For further purification, recrystallize the product from 70% alcohol (7 ml per gram of product). This will yield long, colorless needles with a melting point of 87-88 °C. The recovery from recrystallization is typically 85-90%.[2]

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.

Suzuki Coupling Reactions

A significant application of this compound is its participation in palladium-catalyzed Suzuki coupling reactions with arylboronic acids. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing complex biaryl structures. The general protocol involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Notably, it is used in the preparation of:

-

Phosphodiesterase IV (PDE4) Inhibitors: These compounds are investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7]

-

Anti-HIV Agents: this compound serves as a precursor in the synthesis of certain classes of anti-HIV drugs.[7]

While this compound is a component of these therapeutic agents, it does not directly participate in biological signaling pathways. Instead, its structural framework is incorporated into the final drug molecule, which then interacts with its biological target.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. U-M Library Search [search.lib.umich.edu]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dibromoaniline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, with bromine atoms ortho to the amino group, imparts specific reactivity and steric hindrance that make it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its reactivity, with a focus on its application in cross-coupling reactions.

Physical and Chemical Properties

This compound is a beige to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂N | [2][3] |

| Molecular Weight | 250.92 g/mol | [2][4] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 80-82 °C | [1][2][5][6] |

| Boiling Point | 262-264 °C | [1][6][7] |

| Solubility | Insoluble in water; soluble in chloroform, benzene, ether, and ethanol.[7] | [6][7] |

| pKa | 0.48 ± 0.10 (Predicted) | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | In CDCl₃, the spectrum typically shows a multiplet for the aromatic protons and a broad singlet for the amine protons. The chemical shifts are approximately: δ 7.35 (d), 6.47 (t) ppm for the aromatic protons and ~4.4 ppm for the -NH₂ protons. |

| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the aromatic carbons due to symmetry. The carbons attached to bromine will appear at a lower field, while the carbon attached to the amino group will be shielded. The remaining two aromatic carbons will have distinct chemical shifts. |

| FT-IR (KBr disc) | The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H stretching and bending vibrations of the aromatic ring. |

| Mass Spectrometry (EI) | The mass spectrum shows a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with prominent peaks for the molecular ion [M]⁺ and [M+2]⁺ and [M+4]⁺. The base peak is often the molecular ion. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key reaction of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

This method involves the bromination of sulfanilic acid followed by desulfonation.[2][7]

Experimental Protocol:

-

Bromination: In a suitable reaction vessel, dissolve sulfanilic acid in an aqueous solution of a base (e.g., sodium hydroxide).

-

Cool the solution in an ice bath and slowly add bromine with constant stirring. The reaction is typically carried out in the presence of a catalyst or an excess of bromide ions.

-

After the addition is complete, continue stirring for a specified time to ensure complete bromination to 3,5-dibromosulfanilic acid.

-

Desulfonation: Isolate the 3,5-dibromosulfanilic acid intermediate.

-

Add the intermediate to a strong acid, such as 70% sulfuric acid, in a flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to a temperature of 165-195 °C and maintain reflux for approximately 2 hours.[2]

-

Work-up and Purification: After cooling, pour the reaction mixture into a large volume of water.

-

The crude this compound can be purified by steam distillation.[2] The distillate will contain the product as a solid.

-

Collect the solid product by filtration and dry it. The crude product can be further purified by recrystallization from 70% ethanol.[2]

This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

-

Preparation of the Reagent: In a reaction vessel, dissolve potassium hydroxide (B78521) in water and cool the solution to 5 °C.

-

Slowly add bromine to the cold potassium hydroxide solution with stirring to form potassium hypobromite (B1234621) in situ.

-

Hofmann Degradation: To the cold hypobromite solution, add 2,6-dibromobenzamide (B3175958) in portions with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then gradually warm it to room temperature and finally heat to reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with water to remove inorganic byproducts. The obtained light brown solid is this compound. Further purification can be achieved by recrystallization.

Purification by Recrystallization

Experimental Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as 70% ethanol, to the flask.[2]

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few more minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals. The cooling can be further enhanced by placing the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form substituted biaryl compounds.

General Experimental Protocol:

-

In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 8 mol%), and a base (e.g., K₂CO₃, 3 equivalents).

-

Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature of 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the synthetic pathways to this compound and a key reaction it undergoes.

Caption: Synthetic routes to this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1][7] It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Conclusion

This compound is a versatile and important intermediate in organic synthesis. Its physical and chemical properties are well-characterized, and several reliable synthetic methods are available for its preparation. The presence of two bromine atoms allows for sequential and selective functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective use of this compound in their synthetic endeavors.

References

2,6-Dibromoaniline synthesis from sulfanilic acid

An In-depth Technical Guide on the Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route detailed herein utilizes sulfanilic acid as a cost-effective starting material. The process involves a two-step reaction sequence: the electrophilic bromination of sulfanilic acid followed by an acid-catalyzed desulfonation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate a thorough understanding of the synthesis.

Overall Reaction Pathway

The synthesis of this compound from sulfanilic acid proceeds through the formation of an intermediate, 4-amino-3,5-dibromobenzene sulfonate. This intermediate is then subjected to hydrolysis under acidic conditions to remove the sulfonic group, yielding the final product.[1] This method is well-established for preparing 2,6-dihaloanilines.[2][3]

Step 1: Bromination of Sulfanilic Acid Sulfanilic acid is first treated with a brominating agent in an aqueous solution. The amino group (-NH2) is a strong activating group, directing the electrophilic substitution to the ortho positions. The para position is blocked by the sulfonic acid group (-SO3H). This results in the formation of 4-amino-3,5-dibromobenzene sulfonate.

Step 2: Desulfonation The intermediate, 4-amino-3,5-dibromobenzene sulfonate, is then heated in a strong acidic medium, typically aqueous sulfuric acid.[1][2] This process, known as desulfonation, is a hydrolytic cleavage of the carbon-sulfur bond, replacing the sulfonic acid group with a hydrogen atom to yield this compound.[4] The final product is volatile and can be purified by steam distillation.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

Protocol 1: Synthesis of 4-Amino-3,5-dibromobenzene Sulfonate

This procedure details the bromination of sulfanilic acid. The choice of brominating agent can vary, with options including elemental bromine, hydrobromic acid with an oxidizing agent like hydrogen peroxide, or sodium hypobromite.[1]

-

Neutralization: In a four-necked reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 400 mL of water. Add 1.0 mole of sulfanilic acid and an equimolar amount of a caustic alkali (e.g., sodium hydroxide) to neutralize the solution to a pH of 7.

-

Heating: Warm the mixture to 50-60°C with stirring.

-

Bromination:

-

Method A (Using HBr/H₂O₂): Add 2.0-2.2 moles of hydrobromic acid. Then, begin the dropwise addition of 2.0-2.2 moles of 30% hydrogen peroxide. The addition should be controlled to maintain the reaction temperature between 50-60°C and completed over approximately 20-30 minutes.[1]

-

Method B (Using Bromine): Cool the neutralized sulfanilic acid solution to 0-5°C. Slowly add 2.0-2.2 moles of liquid bromine dropwise. Maintain the low temperature throughout the addition.

-

-

Reaction Completion: After the addition of the brominating agent is complete, continue stirring at the specified temperature for an additional 30 to 120 minutes to ensure the reaction goes to completion.[1]

-

Isolation: Cool the reaction mixture. The product, 4-amino-3,5-dibromobenzene sulfonate, will precipitate. Collect the solid by filtration and wash with cold water. The product can be used in the next step with or without further drying.

Protocol 2: Synthesis of this compound (Desulfonation)

This procedure describes the hydrolysis of the sulfonic acid group to obtain the final product.

-

Reaction Setup: In a flask equipped for steam distillation and fitted with a condenser, place the crude 4-amino-3,5-dibromobenzene sulfonate obtained from the previous step.

-

Acid Hydrolysis: Add approximately 5 mL of 70% sulfuric acid for every gram of the intermediate.[2][3]

-

Heating and Desulfonation: Heat the mixture using an oil bath to a temperature of 175-180°C. Pass steam rapidly through the mixture. The desulfonation occurs under these conditions, and the resulting this compound co-distills with the steam.[2][3] Continue the hydrolysis and steam distillation for approximately 2 hours.

-

Product Collection: The distillate will contain the slightly colored this compound. The product solidifies upon cooling.

-

Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from 70% ethanol (B145695) to yield colorless needles.[2]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Step 1: Bromination | Step 2: Desulfonation |

| Starting Material | Sulfanilic Acid | 4-Amino-3,5-dibromobenzene sulfonate |

| Key Reagents | HBr/H₂O₂ or Br₂ | 70% Sulfuric Acid, Steam |

| Solvent | Water | Water (from steam and H₂SO₄) |

| Molar Ratio | Brominating Agent : Sulfanilic Acid ≈ 2.0-2.2 : 1.0[1] | N/A |

| Temperature | 50-60°C (HBr/H₂O₂) or 0-5°C (Br₂)[1] | 175-180°C[2][3] |

| Reaction Time | 30-120 minutes[1] | ~2 hours[2][3] |

Table 2: Product Yield and Physical Properties

| Property | Value | Reference |

| Overall Yield (Crude) | >72% (based on Sulfanilic Acid) | [1] |

| Desulfonation Yield | 66-79% | [2][3] |

| Appearance | Colorless needles (recrystallized) | [2] |

| Melting Point | 87-88°C (recrystallized) | [2] |

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Flowchart of the experimental workflow for this compound synthesis.

References

Laboratory Preparation of 2,6-Dibromoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 2,6-dibromoaniline, an important intermediate in the development of pharmaceuticals and other fine chemicals. The document details two primary synthetic routes, offering step-by-step experimental protocols and a summary of key quantitative data.

Introduction

This compound is a substituted aniline (B41778) derivative of significant interest in organic synthesis. Its preparation requires careful control of reaction conditions to achieve the desired regioselectivity, as direct bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline[1][2][3][4][5]. This guide focuses on two effective methods for the targeted synthesis of this compound: the bromination of sulfanilic acid followed by desulfonation, and the Hoffmann degradation of 2,6-dibromobenzamide (B3175958).

Synthetic Methodologies

Two principal methods for the laboratory preparation of this compound are presented below.

Method 1: Bromination of Sulfanilic Acid and Subsequent Desulfonation

This is a widely employed method that utilizes the sulfonic acid group as a protecting and directing group to facilitate dibromination at the ortho positions to the amino group. The process involves two main stages: the bromination of sulfanilic acid to form 4-amino-3,5-dibromobenzenesulfonic acid, followed by the removal of the sulfonic acid group (desulfonation) to yield the final product.[6][7]

Experimental Protocol:

Stage 1: Bromination of Sulfanilic Acid

-

In a suitable reaction vessel, dissolve sulfanilic acid in an aqueous solution of a caustic alkali, such as sodium hydroxide (B78521), to form the corresponding sulfanilate salt. The molar ratio of caustic alkali to sulfanilic acid should be approximately 1:1.[7]

-

The reaction can be carried out in water as the solvent.[7]

-

Cool the solution to between 0 and 5°C.[7]

-

Slowly add the brominating agent. Options for the brominating agent include bromine, hydrogen bromide, or sodium hypobromite. The molar ratio of the brominating agent to sulfanilic acid should be in the range of 1.0-2.0:1.[7]

-

Maintain the temperature between 40 and 70°C during the bromination, which typically takes 30 to 120 minutes.[7]

-

The product of this stage, 4-amino-3,5-dibromobenzene sulfonate, will precipitate from the reaction mixture.

Stage 2: Hydrolysis (Desulfonation)

-

The crude 4-amino-3,5-dibromobenzene sulfonate (referred to as 3,5-dibromosulfanilamide in one source) is mixed with 70% sulfuric acid.[6]

-

The mixture is heated in an oil bath. When the bath temperature reaches 175-180°C, steam is rapidly passed through the mixture for 2 hours.[6]

-

The oil bath is then allowed to cool to 105-110°C. At this temperature, the this compound is distilled with steam.[6]

-

The collected distillate contains the crude product.

Purification:

-

The crude this compound, which appears as a slightly colored solid, can be purified by recrystallization from 70% ethanol.[6]

-

An 85-90% recovery can be expected from the recrystallization process, yielding long, colorless needles.[6]

Method 2: Hoffmann Degradation of 2,6-Dibromobenzamide

This method provides an alternative route to this compound starting from 2,6-dibromobenzamide. The Hoffmann degradation involves the treatment of a primary amide with a halogen in a basic solution to form a primary amine with one less carbon atom.

Experimental Protocol:

-

Prepare a solution of potassium hydroxide by dissolving 65 g of KOH in 700 mL of water in a reaction vessel.[8]

-

Cool the solution to 5°C.[8]

-

With stirring, add 46 g of bromine dropwise to the cooled KOH solution.[8]

-

After the bromine addition is complete, add 65 g of 2,6-dibromobenzamide in portions.[8]

-

Allow the reaction to proceed at this temperature for a period, then gradually increase the temperature and finally bring the mixture to reflux.[8]

-

Monitor the reaction progress using gas chromatography (GC) until completion.[8]

-

After the reaction is complete, separate the aqueous layer and filter the remaining solid by suction.[8]

-

The resulting solid is light brown this compound.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Method 1 (Sulfanilic Acid) | Method 2 (Hoffmann Degradation) |

| Starting Materials | Sulfanilic Acid, Bromine/HBr/NaOBr, H2SO4 | 2,6-Dibromobenzamide, Bromine, KOH |

| Yield | 66–79% (based on 3,5-dibromosulfanilamide)[6] | 83%[8] |

| Purity (after purification) | High (recrystallized) | 98% (by GC)[8] |

| Melting Point (crude) | 84–86°C[6] | Not specified |

| Melting Point (purified) | 87–88°C[6], 80-82°C, 81-84°C | Not specified |

| Appearance | Slightly colored solid (crude), colorless needles (purified)[6] | Light brown solid[8] |

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the preparation of this compound.

Caption: Reaction pathway for the synthesis of this compound from sulfanilic acid.

Caption: Reaction pathway for the synthesis of this compound via Hoffmann degradation.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. Preparation of 2,4,6 tribromoaniline | DOC [slideshare.net]

- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

2,6-Dibromoaniline structural formula and isomers

An In-depth Technical Guide to 2,6-Dibromoaniline: Structural Formula, Isomers, and Synthesis

This technical guide provides a comprehensive overview of this compound, a significant compound in organic synthesis. It details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, and offers a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Dibromoaniline (C₆H₅Br₂N) is an aromatic amine where an aniline (B41778) molecule is substituted with two bromine atoms on the benzene (B151609) ring.[1][2][3] The specific positions of these bromine atoms give rise to six distinct positional isomers.[4][5] this compound is the isomer where the bromine atoms are located at the ortho positions relative to the amino group.

The six positional isomers of dibromoaniline are:

-

2,3-Dibromoaniline

-

2,4-Dibromoaniline

-

2,5-Dibromoaniline

-

This compound

-

3,4-Dibromoaniline

-

3,5-Dibromoaniline

Below is a diagram illustrating the chemical structures of these six isomers.

Caption: Structural formulas of the six positional isomers of dibromoaniline.

Physicochemical Properties

The physical and chemical properties of dibromoaniline isomers vary based on the substitution pattern of the bromine atoms. The following table summarizes key quantitative data for this compound and its other isomers for easy comparison.

| Property | This compound | 2,4-Dibromoaniline | 2,5-Dibromoaniline | 3,5-Dibromoaniline |

| CAS Number | 608-30-0[1][2][3] | 615-57-6[6] | 3638-73-1[7] | 626-40-4[8] |

| Molecular Formula | C₆H₅Br₂N[1][2][3] | C₆H₅Br₂N[6] | C₆H₅Br₂N[7] | C₆H₅Br₂N[8] |

| Molecular Weight | 250.92 g/mol [1][2] | 250.92 g/mol [6] | 250.92 g/mol [7] | 250.92 g/mol [8] |

| Appearance | White to pale yellow or gray crystalline powder[1] | Beige powder[9] | - | - |

| Melting Point | 80-82 °C[2] or 87.5 °C[1] | 78-80 °C[6] | - | - |

| Boiling Point | 262-264 °C[2] | 156 °C at 24 mmHg[6] | - | - |

| Water Solubility | Insoluble[1] | Insoluble[6][9] | - | - |

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through various methods, including the bromination of sulfanilic acid followed by desulfonation.[10] A common and reliable laboratory-scale procedure involves the bromination of sulfanilamide (B372717) and subsequent removal of the sulfonamide group.

A. Synthesis of 3,5-Dibromosulfanilamide

This procedure starts with the bromination of sulfanilamide.

-

Reagents and Materials:

-

Sulfanilamide

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

2-liter round-bottomed flask

-

Stirring apparatus

-

-

Methodology:

-

In a 2-liter round-bottomed flask equipped with a stirrer, dissolve a specified amount of sulfanilamide in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the sulfanilamide solution while stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The product, 3,5-dibromosulfanilamide, will precipitate out of the solution.

-

Cool the mixture in an ice bath and collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any remaining acid, followed by a wash with a sodium bisulfite solution to remove excess bromine.

-

Finally, wash the product with water again and dry it.

-

B. Desulfonamidation to Yield this compound

The sulfonamide group is removed from 3,5-dibromosulfanilamide to yield the final product.

-

Reagents and Materials:

-

3,5-Dibromosulfanilamide (from step A)

-

70% Sulfuric acid

-

500-ml flask

-

Oil bath

-

Steam distillation apparatus

-

-

Methodology:

-

Place the crude 3,5-dibromosulfanilamide in a 500-ml flask and add 70% sulfuric acid (prepared by diluting concentrated sulfuric acid with water).[10]

-

Heat the mixture gently in an oil bath to a temperature of 165–195 °C and maintain it for approximately 2 hours.[10]

-

After heating, allow the dark mixture to cool before carefully pouring it into a larger volume of water in a separate flask suitable for steam distillation.

-

Steam distill the mixture. The this compound will co-distill with the steam.

-

Collect the distillate. The product will solidify upon cooling. The slightly colored this compound can be collected by filtration.

-

For further purification, the crude product can be recrystallized from 70% ethanol (B145695) to obtain long, colorless needles with a melting point of 87–88 °C.[10] The recovery after recrystallization is typically high (85–90%).[10]

-

Logical Workflow for Synthesis

The synthesis of this compound from sulfanilamide follows a two-step logical pathway: electrophilic bromination followed by desulfonamidation.

Caption: Workflow for the synthesis of this compound from sulfanilamide.

References

- 1. echemi.com [echemi.com]

- 2. This compound 97 608-30-0 [sigmaaldrich.com]

- 3. Benzenamine, 2,6-dibromo- [webbook.nist.gov]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. 615-57-6 CAS MSDS (2,4-Dibromoaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,6-Dibromoaniline

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,6-dibromoaniline, tailored for researchers, scientists, and professionals in drug development. It includes a detailed examination of the spectrum, experimental protocols, and a visual representation of the molecular structure and proton environments.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the solvent used for the analysis. Below is a summary of the spectral data obtained in various deuterated solvents.[1]

| Solvent | Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| CDCl₃ | Aromatic (H-3, H-5) | 7.35 | Doublet (d) | 8.0 | 2H |

| Aromatic (H-4) | 6.47 | Triplet (t) | 8.0 | 1H | |

| Amine (NH₂) | 4.4 | Broad Singlet (br s) | - | 2H | |

| Benzene-d₆ | Aromatic (H-3, H-5) | 7.04 | Doublet (d) | 8.0 | 2H |

| Aromatic (H-4) | 5.99 | Triplet (t) | 8.0 | 1H | |

| Amine (NH₂) | 4.02 | Broad Singlet (br s) | - | 2H | |

| Cyclohexane | Aromatic (H-3, H-5) | 7.23 | Doublet (d) | 8.0 | 2H |

| Aromatic (H-4) | 6.32 | Triplet (t) | 8.0 | 1H | |

| Amine (NH₂) | 4.42 | Broad Singlet (br s) | - | 2H |

Spectral Interpretation:

-

Aromatic Protons (H-3, H-5, and H-4): The symmetry of the this compound molecule results in the chemical equivalence of the protons at positions 3 and 5. These appear as a doublet due to coupling with the single proton at position 4. The proton at position 4 appears as a triplet because it is coupled to the two equivalent protons at positions 3 and 5. The electron-withdrawing nature of the bromine atoms deshields the adjacent protons (H-3 and H-5), causing them to appear at a higher chemical shift compared to the H-4 proton.

-

Amine Protons (NH₂): The protons of the amine group typically appear as a broad singlet. The chemical shift of the NH₂ protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

A. Sample Preparation:

-

Sample Quantity: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[2] Other solvents like benzene-d₆ or dimethyl sulfoxide-d₆ can also be used depending on solubility and the desired spectral resolution.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles. If necessary, filter the solution through a small plug of cotton wool in the pipette.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).[2]

B. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Angle: A 30° to 90° pulse angle is typically used.

-

Acquisition Time (AQ): Set to 2-4 seconds.[2]

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient.

-

Number of Scans (NS): 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio for a sample of this concentration.[2]

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a ¹H NMR spectrum.

C. Data Acquisition and Processing:

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[2]

-

Acquisition: Acquire the Free Induction Decay (FID) using the specified parameters.

-

Processing: The raw FID data is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak. Integration of the signals is performed to determine the relative number of protons.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using Graphviz (DOT language), illustrates the chemical structure of this compound and highlights the distinct proton environments.

Caption: Chemical structure and proton environments of this compound.

References

Technical Guide: ¹³C NMR Spectral Analysis of 2,6-Dibromoaniline

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dibromoaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the detailed experimental protocols for acquiring ¹³C NMR spectra and presents the corresponding data in a clear, tabular format. Furthermore, it includes visualizations of the molecular structure and experimental workflow to facilitate a deeper understanding.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR directly probes the carbon skeleton.[2] Due to the low natural abundance of the ¹³C isotope (1.1%), specialized techniques are often employed to obtain high-quality spectra.[1] Proton decoupling is a common method used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom typically appears as a single peak.[1][3] The chemical shift of each carbon signal provides valuable information about its electronic environment, allowing for the identification of different functional groups and the overall structure of the molecule.[2][4]

¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound exhibits distinct signals corresponding to the different carbon environments within the molecule. Due to the symmetry of the molecule, the four carbon atoms in the aromatic ring give rise to three distinct signals, in addition to the two carbons bonded to the bromine atoms.

Below is a summary of the reported ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not explicitly available in search results |

| C2/C6 | Data not explicitly available in search results |

| C3/C5 | Data not explicitly available in search results |

| C4 | Data not explicitly available in search results |

Note: Specific peak assignments for each carbon of this compound were not explicitly found in the provided search results. The data available was for related but different compounds.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section details a standard experimental protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound such as this compound.

Sample Preparation

-

Dissolution: An appropriate amount of the sample (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should dissolve the sample and provide a deuterium (B1214612) signal for the spectrometer's lock system.[5]

-

Filtration: The solution is then filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

-

Standard Addition (Optional): An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solution. TMS provides a reference signal at 0 ppm.[5]

Instrument Setup and Data Acquisition

-

Spectrometer Tuning: The NMR spectrometer is tuned to the ¹³C frequency.

-

Locking and Shimming: The spectrometer's lock system is engaged on the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[5]

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is selected.[5]

-

Acquisition Time: The time for which the signal is detected.

-

Relaxation Delay: A delay time between pulses to allow for the relaxation of the carbon nuclei. For quantitative analysis, a longer relaxation delay is necessary.[1][5]

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[5]

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[5]

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.[5]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[5]

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the solvent signal.[5]

Visualizing Molecular Symmetry and Experimental Workflow

To better understand the relationship between the molecular structure and the resulting NMR spectrum, as well as the experimental process, the following diagrams are provided.

References

Interpreting FTIR spectrum of 2,6-Dibromoaniline

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 2,6-Dibromoaniline

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₅Br₂N. It serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed interpretation of the FTIR spectrum of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Experimental Protocols for FTIR Analysis of Solid Samples

The acquisition of a high-quality FTIR spectrum for a solid compound like this compound requires appropriate sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves embedding the solid sample in a matrix of KBr, which is transparent to infrared radiation.

Protocol:

-

Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle to reduce particle size and minimize light scattering.[1]

-

Mixing: Add about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the ground sample.[1] Mix thoroughly to ensure a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[1]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation, making it the dominant method for analyzing solid and liquid samples.[2]

Protocol:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.[1]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal.[1][2]

-

Analysis: Collect the FTIR spectrum. The infrared beam interacts with the sample at the crystal interface, generating the spectrum.

The workflow for these experimental protocols can be visualized as follows:

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,6-Dibromoaniline

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,6-Dibromoaniline. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's fragmentation behavior, detailed experimental protocols, and visual representations of the fragmentation pathways.

Executive Summary

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds. Understanding the fragmentation patterns is crucial for identifying unknown substances and confirming the structure of synthesized molecules. This compound, a halogenated aromatic amine, presents a characteristic fragmentation pattern under electron ionization. This guide will dissect this pattern, providing quantitative data, procedural details, and logical workflows to aid in its identification and analysis.

Data Presentation: Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of bromine and other neutral fragments. The presence of two bromine atoms (isotopes 79Br and 81Br) results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[1][2] The quantitative data from the electron ionization mass spectrum is summarized below.

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 253 | 50 | [C₆H₅⁷⁹Br⁸¹BrN]⁺• (M+4) |

| 251 | 100 | [C₆H₅⁷⁹Br₂N]⁺• / [C₆H₅⁸¹Br⁷⁹BrN]⁺• (M+2) |

| 249 | 50 | [C₆H₅⁷⁹Br₂N]⁺• (M) |

| 172 | 35 | [C₆H₅⁷⁹BrN]⁺• |

| 170 | 35 | [C₆H₅⁷⁹BrN]⁺• |

| 91 | 40 | [C₆H₅N]⁺• |

| 64 | 30 | [C₅H₄]⁺• |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Core Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 249, 251, and 253, reflecting the isotopic distribution of the two bromine atoms.[3][4] The primary fragmentation steps involve the loss of a bromine radical, followed by the elimination of a second bromine radical or hydrocyanic acid.

dot

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation

-

Objective: To prepare a solution of this compound suitable for GC-MS analysis.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound crystals.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean glass vial.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform serial dilutions to achieve a final concentration in the low µg/mL range.

-

2. GC-MS Instrumentation and Parameters

-

Objective: To separate the analyte from the solvent and obtain its mass spectrum.

-

Typical Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 50 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

-

3. Data Acquisition and Analysis

-

Objective: To collect and interpret the mass spectral data.

-

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Initiate the data acquisition using the instrument's software.

-

Once the run is complete, identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the spectrum to identify the molecular ion cluster and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Workflow and Logic

The overall process from sample preparation to data interpretation follows a logical sequence to ensure accurate and reliable results.

dot

Caption: Experimental workflow for GC-MS analysis.

This in-depth guide provides the necessary technical details for the mass spectrometric analysis of this compound. By understanding its characteristic fragmentation pattern and following standardized experimental protocols, researchers can confidently identify and characterize this compound in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-Dibromoaniline, a key intermediate in various organic syntheses. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Physicochemical Data of this compound

This compound (CAS No: 608-30-0) is a crystalline solid that appears as white to pale yellow or gray crystalline powder or colorless long needle-like crystals.[1][2] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [1][3] |

| Molecular Weight | 250.92 g/mol | [1][4] |

| Melting Point | 80-82 °C (lit.) | [1][3][5] |

| 87-88 °C (recrystallized) | [1][6] | |

| Boiling Point | 262-264 °C (lit.) | [1][3][5] |

| Density | 1.9318 g/cm³ (rough estimate) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, benzene, ether, and ethanol.[1] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a melting point apparatus (e.g., Mel-Temp or similar).[7][8]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Dry, powdered sample of this compound

-

Thermometer

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8][9] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Pack the sample into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube.[8] The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup: Place the capillary tube containing the sample into the sample holder of the melting point apparatus.[8]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[7] For a known substance like this compound, set the initial temperature to about 15-20°C below the expected melting point (i.e., around 60-65°C).[8]

-

Measurement: As the temperature approaches the expected melting point, reduce the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7][8]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7][11] A pure sample will typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[12][13] Since this compound is a solid at room temperature, it must first be melted to perform this measurement.

Apparatus and Materials:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.

-

Assembly: Attach the test tube containing the molten sample to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is aligned with the thermometer bulb.[13][14]

-

Capillary Insertion: Place a capillary tube, with its sealed end facing upwards, into the molten sample within the test tube.[12][14]

-

Heating: Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level and the open arm of the Thiele tube is not pointing towards anyone.[14] Gently heat the side arm of the Thiele tube with a heat source. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[14]

-

Observation: As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[13][14]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]

Synthetic Pathway Visualization

This compound is an important intermediate in the synthesis of more complex molecules.[15] One common method for its preparation involves the bromination of sulfanilic acid, followed by a hydrolysis (desulfonation) step to remove the sulfonic acid group.[6][15]

Caption: Synthesis workflow for this compound from Sulfanilic Acid.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 608-30-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,6-Dibromoaniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dibromoaniline, a key intermediate in various synthetic applications. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known qualitative solubility data, outlines a detailed experimental protocol for quantitative determination, and provides a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a solid in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both a nonpolar aromatic ring and a polar amine group, its solubility is a balance of these characteristics.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative assessments have been documented. The compound is generally characterized as being soluble in several common organic solvents and insoluble in water.[1][2][3][4][5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility |

| Polar Protic | Methanol | Soluble[1][2] |

| Ethanol | Soluble[1] | |

| Halogenated | Chloroform | Soluble[1][2] |

| Aromatic | Benzene | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Acids | Acetic Acid | Soluble (>10%)[6] |

| Aqueous | Water | Insoluble[1][2][3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Saturated solution filtration apparatus (e.g., syringe with a membrane filter)

-

Pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant from the saturated solution using a pre-heated or temperature-equilibrated syringe.

-

Immediately attach a membrane filter (e.g., 0.45 µm) to the syringe and filter the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature below the boiling point of the solvent or in a vacuum desiccator to evaporate the solvent completely.

-

-

Determination of Solute Mass:

-

Once the solvent has been fully evaporated, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent withdrawn) x 100

-

Solubility (mol/L): (Mass of solute / Molar mass of this compound) / (Volume of solvent withdrawn in L)

-

Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

-

Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a significant role. The nonpolar aromatic ring of this compound interacts favorably with nonpolar solvents, while the polar amine group can interact with polar solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a strong basis for researchers and professionals in drug development to proceed with their work. Accurate determination of solubility is a critical step in ensuring the efficiency and reproducibility of chemical processes.

References

2,6-Dibromoaniline: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2,6-Dibromoaniline (CAS No. 608-30-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe and effective use of this compound in a laboratory and research setting.

Section 1: Chemical Identification and Physical Properties

This compound is a beige crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 608-30-0 | [1][2] |

| Molecular Formula | C6H5Br2N | [1] |

| Molecular Weight | 250.92 g/mol | [1][3] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 80 - 82 °C (lit.) | [1][4] |

| Boiling Point | 262 - 264 °C (lit.) | [1][4] |

| Flash Point | 262-264°C | [1] |

| Solubility | Insoluble in water. | [5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations may cause cyanosis (bluish discoloration of the skin).[1][8]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Use only in a well-ventilated area, preferably in a fume hood.[2][6][9][11][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][3][6][11]

-

Do not eat, drink, or smoke when using this product.[6][9][11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][10][12]

-

Incompatible materials to avoid include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][2][5]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specifications | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. Tight-sealing safety goggles are recommended. | [2][8][12][13] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][2][3][6][7][8] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1][2][8] |

Section 5: First Aid and Emergency Procedures

In the event of exposure or an accident, follow these first-aid measures immediately.

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1][3][10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3][8]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][2][3] Take off contaminated clothing and wash it before reuse.[2][14]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][3][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3][8]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][9][10]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][2][9][15]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1][2][10][12]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][2][10]

-

Environmental Precautions: Do not let the product enter drains.[1][7][10][15]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][2][8][10]

Section 7: Toxicological Information

-

Acute Toxicity: No data available for acute toxicity.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

Section 8: Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined in this guide. All manipulations should be carried out in a certified chemical fume hood. Researchers must wear the specified personal protective equipment at all times. Waste disposal must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

Section 9: Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and emergency response for this compound.

Caption: Workflow for safe handling and emergency response for this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound Cas 608-30-0-Wanhe Chemical [wanhechemical.com]

- 5. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. hpc-standards.us [hpc-standards.us]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. fishersci.com [fishersci.com]

- 12. canbipharm.com [canbipharm.com]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

Health and Safety Hazards of 2,6-Dibromoaniline Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract